molecular formula C20H12F3N3 B611111 TA-01

TA-01

货号: B611111
分子量: 351.3 g/mol
InChI 键: TWPJJJZCYVFUOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TA-01 是一种有效的酪蛋白激酶 1 和 p38 促分裂原活化蛋白激酶抑制剂。 它在抑制酪蛋白激酶 1 epsilon、酪蛋白激酶 1 delta 和 p38 促分裂原活化蛋白激酶方面显示出显著的功效,半数抑制浓度值分别为 6.4 纳摩尔、6.8 纳摩尔和 6.7 纳摩尔 。该化合物主要用于科学研究,并在各种生物和医学应用中显示出潜力。

准备方法

TA-01 的合成涉及多个步骤,包括中间化合物的制备及其在特定条件下的后续反应。详细的合成路线和工业生产方法属于专有技术,尚未公开披露。 已知该化合物以各种数量可用于研究目的

化学反应分析

TA-01 经历多种类型的化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化产物。

    还原: 该化合物也可以发生还原反应,导致形成还原衍生物。

    取代: this compound 可以参与取代反应,在合适的条件下,特定官能团被其他官能团取代。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所用试剂和具体条件

科学研究应用

Immune Modulation and Enhancement

Thymosin Alpha 1 is primarily recognized for its role in enhancing immune function. It has been extensively studied for its ability to:

  • Stimulate Immune Response : TA-01 acts as an agonist for toll-like receptors (TLRs) on dendritic cells, which are crucial for initiating adaptive immune responses. This stimulation is vital for combating viral, bacterial, and fungal infections .
  • Augment Vaccine Responses : The compound has been used as an adjuvant to improve immune responses to vaccines against various pathogens, including hepatitis B and influenza .
  • Support Cancer Immunotherapy : this compound has shown promise in oncology by modulating T-cell activity and enhancing the efficacy of treatments for cancers such as hepatocellular carcinoma and non-small cell lung cancer .

Clinical Applications

This compound has been utilized in various clinical settings, demonstrating efficacy across multiple conditions:

  • Chronic Infections : It is approved in over 35 countries for treating chronic hepatitis B and C infections, where it enhances the immune response against the virus .
  • Oncology : The synthetic form, thymalfasin (Zadaxin), is FDA-approved for use in patients with chronic active hepatitis B, malignant melanoma, and immunodeficiencies like DiGeorge syndrome .
  • COVID-19 Treatment : During the COVID-19 pandemic, this compound was investigated for its potential to mitigate severe immune dysregulation caused by SARS-CoV-2, showing beneficial effects in improving outcomes for critically ill patients .

Case Study: Breast Cancer Treatment

The TA01 program within the ATAC trial explored the role of biomarkers in breast cancer treatment. This program involved:

  • Biomarker Analysis : Tissue specimens from over 9,000 women with breast cancer were analyzed using tissue microarrays to identify prognostic markers that could predict treatment outcomes with anastrozole or tamoxifen.
  • Outcomes : The findings indicated that specific biomarkers could guide personalized treatment choices, potentially improving disease-free survival rates among patients .

Table 1: Summary of Clinical Applications of this compound

Application AreaCondition TreatedKey Findings/Outcomes
Chronic InfectionsHepatitis B & CEnhances immune response; approved in over 35 countries
OncologyMalignant MelanomaFDA-approved for treatment; improves T-cell activity
COVID-19Severe casesPotentially reduces mortality; improves immune response
Breast CancerTreatment ChoicesIdentified biomarkers linked to treatment outcomes

作用机制

TA-01 通过抑制酪蛋白激酶 1 和 p38 促分裂原活化蛋白激酶的活性来发挥其作用。这些激酶在各种细胞过程中起着至关重要的作用,包括细胞周期调节、凋亡和应激反应。通过抑制这些激酶,this compound 可以调节这些细胞过程并发挥其治疗作用。 所涉及的分子靶点和通路包括 Wnt 信号通路和其他相关通路

相似化合物的比较

TA-01 在有效抑制酪蛋白激酶 1 和 p38 促分裂原活化蛋白激酶方面独树一帜。类似的化合物包括:

    TA-02: 另一种有效的酪蛋白激酶 1 和 p38 促分裂原活化蛋白激酶抑制剂。

    TAK-715: p38 促分裂原活化蛋白激酶的特异性抑制剂。

    洛索米泊: 口服有效的 p38 促分裂原活化蛋白激酶抑制剂。

与这些化合物相比,this compound 在抑制酪蛋白激酶 1 和 p38 促分裂原活化蛋白激酶方面显示出更高的效力

生物活性

TA-01 is a compound derived from Tau protein, primarily studied for its role in enhancing microtubule dynamics. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications. The information is compiled from various research studies and datasheets.

This compound functions primarily through its interaction with tubulin, the building block of microtubules. The biological activity of this compound is characterized by its ability to significantly enhance the polymerization of tubulin, which is crucial for maintaining cellular structure and function.

Key Findings:

  • Polymerization Enhancement : this compound stimulates tubulin polymerization approximately 20-fold compared to tubulin alone, indicating a potent enhancing effect on microtubule formation .
  • Quality Control : Stringent quality control measures ensure that the preparation of this compound maintains high purity levels, with approximately 90% of the product being Tau proteins .

Experimental Data

The following table summarizes key experimental findings related to the biological activity of this compound:

StudyMethodologyKey ResultsReference
Cytoskeleton AssayIn vitro polymerization assayThis compound enhances tubulin polymerization by 20-fold
Interaction StudiesCo-immunoprecipitationThis compound interacts with kinesin-1, affecting autophagy-mediated degradation of mutant tau
Phosphorylation EffectsCell culture experimentsThis compound reduces expression of Wnt/β-catenin signaling pathway members

Case Studies

Several case studies have highlighted the implications of this compound in various biological contexts:

  • Neurodegenerative Disease Models :
    • In studies involving senescence-accelerated mice (SAMP1/TA-1), repeated treatments with lipopolysaccharide (LPS) showed that this compound could modulate immune responses and potentially mitigate symptoms associated with neurodegeneration. The results indicated significant differences in white blood cell counts post-treatment, suggesting an immune-modulating effect .
  • Cancer Research :
    • Research has demonstrated that this compound influences microtubule dynamics in cancer cells, which may enhance the efficacy of chemotherapeutic agents like taxol. This effect was noted in MCF7 breast cancer cells where this compound's presence altered microtubule stability and dynamics .

Future Directions

The ongoing research into this compound suggests several potential therapeutic applications:

  • Neurodegenerative Diseases : Given its role in enhancing microtubule stability, this compound could be further explored as a treatment option for diseases like Alzheimer's.
  • Cancer Therapy : Its ability to affect microtubule dynamics may provide a synergistic effect when used alongside existing chemotherapeutic agents.

属性

IUPAC Name

4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3/c21-14-6-4-12(5-7-14)18-19(13-8-10-24-11-9-13)26-20(25-18)17-15(22)2-1-3-16(17)23/h1-11H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPJJJZCYVFUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of TA-01?

A1: The molecular formula of this compound is C18H10F3N3, and its molecular weight is 325.29 g/mol.

Q2: Has the crystal structure of this compound been reported?

A2: While the provided research articles do not contain the crystal structure of this compound, they do mention the crystal structure of a related compound, bis(μ-oxo)hexakis(2,6-diisopropylphenoxy)- ditantalum(V) [].

Q3: What is the primary biological activity of this compound?

A3: this compound has demonstrated potent inhibitory activity against the migration and invasion of MDA-MB-231 breast cancer cells [].

Q4: What is the mechanism of action of this compound in inhibiting breast cancer metastasis?

A4: Research suggests that this compound may exert its antimetastatic effects through several mechanisms, including:

  • S-phase cell cycle arrest: TA-12, a closely related analog of this compound, was shown to induce S-phase arrest in MDA-MB-231 cells [].
  • Reactive oxygen species (ROS) production: TA-12 increased ROS production in MDA-MB-231 cells, potentially contributing to its antitumor activity [].
  • DNA damage: TA-12 treatment led to DNA damage in MDA-MB-231 cells, further supporting its role in inhibiting cancer cell proliferation and metastasis [].

Q5: What in vivo models have been used to study the antimetastatic activity of this compound?

A5: A zebrafish xenograft model was employed to investigate the in vivo efficacy of TA-12, revealing its ability to block cancer cell metastasis in blood vessels and surrounding tissues [].

Q6: Are there any studies on the use of this compound in other disease models?

A6: While the provided research primarily focuses on the antimetastatic potential of this compound and its analogs in breast cancer, one study suggests that a structurally similar compound may be involved in mobilizing bone marrow hematopoietic stem cells []. This finding highlights the potential for exploring the therapeutic applications of this compound and its derivatives in other disease areas, such as hematological disorders.

Q7: What is the role of this compound in influencing stem cell differentiation?

A7: Analogs of this compound, synthesized based on its structure and that of SB203580, showed cardiomyogenic activities when applied to differentiating cells between days 3 and 5 []. These analogs did not affect the Wnt/β-catenin pathway during cardiomyogenesis, suggesting a possible mechanism of action through the inhibition of ALK5 in the TGFβ pathway [].

Q8: Can this compound analogs promote neural differentiation?

A8: Yes, the same analogs promoting cardiomyogenesis also demonstrated the ability to promote neural differentiation of human pluripotent stem cells (hPSCs) []. Their potency was comparable to that of dual SMAD inhibitors SB431542/LDN-193189 when dosed from days 1 to 9, and this neural induction activity correlated with their ALK5 inhibitory activities [].

Q9: What is the connection between this compound and Killer Cell Immunoglobulin-like Receptors (KIR)?

A9: While there's no direct research connecting this compound to KIR, several studies highlight the importance of KIR gene content and haplotypes in various disease contexts:

  • Post-transplant Lymphoproliferative Disease (PTLD): Donor KIR telomeric A motifs (tA01) have shown a protective effect against PTLD after allogeneic hematopoietic cell transplantation [, ].
  • Epstein-Barr Virus (EBV) Infections: Individuals with the tA01 motif exhibited a stronger NK cell response to EBV-infected cells, potentially contributing to protection against EBV-related complications [, ].
  • Breast Cancer Risk: Specific KIR genotypes, including cBx-tAtA, B content score 1, and tA01|tA01, were associated with an increased risk of breast cancer, while others like cBx-tBx, B content score 2, cA01|cB0X, and tA01|tB0X appeared protective [].
  • Autism: Research suggests a potential association between an activating cB01/tA01 KIR gene-content haplotype and an increased risk of autism [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。